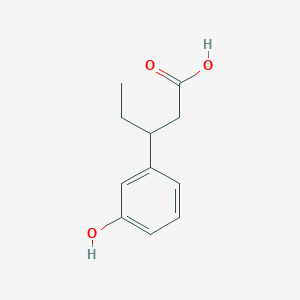
3-(3-Hydroxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids and organometallic reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(3-oxophenyl)pentanoic acid, while reduction of the carboxylic acid group can produce 3-(3-hydroxyphenyl)pentanol.
Scientific Research Applications
3-(3-Hydroxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be studied for its role in metabolic pathways and its interactions with biological molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)pentanoic acid involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid, it can be metabolized by enzymes in the body, leading to the production of energy and other metabolites. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid:
3-Hydroxyphenyl-valeric acid: Another medium-chain fatty acid with similar properties.
Uniqueness
3-(3-Hydroxyphenyl)pentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the phenyl ring and a pentanoic acid chain. This structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-6,8,12H,2,7H2,1H3,(H,13,14) |
InChI Key |
DRDPHYFLROSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
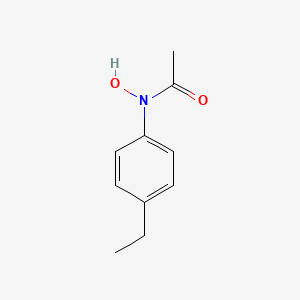
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

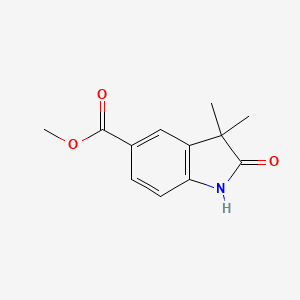
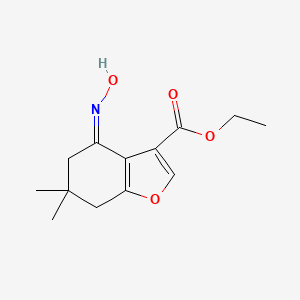

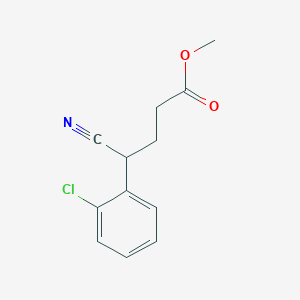
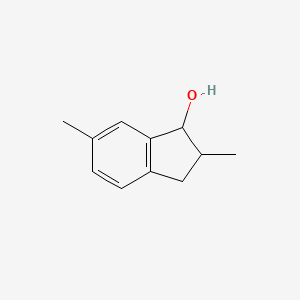
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)


